PM-20
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Overview
Description
Preparation Methods
The synthesis of PM-20 involves several steps. The starting materials include 1,1’-biphenyl-4-carboxylic acid and 2-mercaptoethanol. The synthetic route typically involves the formation of an intermediate compound, which is then reacted with 2-mercaptoethanol under specific conditions to yield this compound. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
PM-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo substitution reactions where the hydroxyethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PM-20 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: The compound is used to investigate the role of Cdc25A in cell cycle regulation and its potential as a target for cancer therapy.
Medicine: this compound has shown promise as a therapeutic agent for the treatment of hepatocellular carcinoma and other types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a tool for studying enzyme inhibition
Mechanism of Action
The mechanism of action of PM-20 involves the inhibition of the enzyme Cdc25A. This compound binds to the active site of Cdc25A, likely through the catalytic cysteine, and inhibits its activity. This inhibition leads to the hyperphosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which in turn inhibits the growth of hepatocellular carcinoma cells. The compound also affects other cellular signaling pathways, including the phosphorylation of cyclin-dependent kinases (Cdk2 and Cdk4) .
Comparison with Similar Compounds
PM-20 is unique among phenyl maleimide compounds due to its potent inhibitory activity against Cdc25A. Similar compounds include PM-26 and PM-38, which do not exhibit the same level of activity against hepatocellular carcinoma cells. Other related compounds include inhibitors of other protein tyrosine phosphatases, such as PTP1B and MKP-1, which do not show the same selectivity for Cdc25A .
Properties
CAS No. |
863886-38-8 |
---|---|
Molecular Formula |
C20H19NO4S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3,4-bis(2-hydroxyethylsulfanyl)-1-(4-phenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19NO4S2/c22-10-12-26-17-18(27-13-11-23)20(25)21(19(17)24)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,22-23H,10-13H2 |
InChI Key |
RFZCIUONZTUZER-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)SCCO)SCCO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C(=C(C3=O)SCCO)SCCO |
Key on ui other cas no. |
863886-38-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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